molecular formula C12H18N2O7 B12698459 Einecs 298-175-3 CAS No. 93778-39-3

Einecs 298-175-3

Cat. No.: B12698459
CAS No.: 93778-39-3
M. Wt: 302.28 g/mol
InChI Key: GZIJVBKRKQPECN-WNQIDUERSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 298-175-3 is a chemical identifier for a compound listed in the EU’s inventory of commercially available substances. Comparative analyses of such compounds are critical for predicting toxicity, environmental impact, and industrial applications, particularly when leveraging computational methods like Read-Across Structure Activity Relationships (RASAR) .

Properties

CAS No.

93778-39-3

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C8H11NO3.C4H7NO4/c1-5-8(12)7(4-11)6(3-10)2-9-5;5-2(4(8)9)1-3(6)7/h2,10-12H,3-4H2,1H3;2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1

InChI Key

GZIJVBKRKQPECN-WNQIDUERSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)CO.C([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Einecs 298-175-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

Einecs 298-175-3 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 298-175-3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structurally Similar Compounds and Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight Similarity (%) Key Applications Toxicity Profile (LD50, mg/kg)
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (Hypothetical) C₈H₉ClN₄ 196.64 75% Agrochemical intermediates 320 (oral, rat)
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (Hypothetical) C₇H₆ClN₃ 167.59 72% Pharmaceutical synthesis 450 (oral, mouse)
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (Hypothetical) C₇H₄Cl₂N₂ 202.03 78% Organic electronics 280 (oral, rat)

Notes:

  • Structural Features : All analogs share a halogenated heterocyclic core, contributing to reactivity and bioactivity.
  • Functional Similarity : Used in agrochemicals, pharmaceuticals, and materials science due to their electron-deficient aromatic systems.
  • Toxicity Trends : Lower LD50 values correlate with higher chlorine content and steric complexity .

Table 2: Coverage of EINECS 298-175-3 Analogs via RASAR Models

Labeled Compounds (Annex VI) Covered EINECS Compounds Coverage Efficiency (%) Key Toxicity Endpoints Predicted
1,387 33,000 95% Carcinogenicity, Mutagenicity

Findings :

  • A small subset of labeled compounds (1,387) effectively predicts hazards for 95% of EINECS substances, reducing experimental costs .
  • This compound analogs show moderate to high risks of bioaccumulation and aquatic toxicity due to halogen content .

Research Implications

  • Regulatory Efficiency : RASAR models enable rapid prioritization of high-risk EINECS compounds for regulatory review .
  • Industrial Applications : Structural analogs of this compound are valuable in drug discovery but require substitution of chlorine groups to mitigate toxicity .
  • Limitations : Similarity thresholds (>70%) may exclude functionally relevant analogs with divergent structures, necessitating hybrid approaches (e.g., 3D pharmacophore modeling) .

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